2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine
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Overview
Description
2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is a chiral ligand known for its application in asymmetric catalysis. This compound features a pyridine core substituted with two oxazoline rings, which are known for their ability to coordinate with various metal centers, making it a valuable component in the synthesis of enantioselective catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with (S)-4,5-dihydro-4-isopropyl-2-oxazoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron, cobalt, and ruthenium.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyridine core can undergo oxidation and reduction reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like FeCl₂, CoCl₂, and RuCl₃ in solvents such as acetonitrile or dichloromethane.
Substitution Reactions: Use nucleophiles like amines or thiols in the presence of bases.
Oxidation and Reduction: Employ oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Coordination Complexes: Metal-ligand complexes with enhanced catalytic properties.
Substituted Derivatives: Modified ligands with different functional groups.
Oxidized or Reduced Pyridine Derivatives: Products with altered oxidation states of the pyridine core.
Scientific Research Applications
2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Investigated for its potential in enzyme mimetics and biomimetic catalysis.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine involves its coordination with metal centers to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The oxazoline rings provide steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its use in spin crossover complexes.
2,6-Bis(benzimidazol-2-yl)pyridine: Used as a ligand in coordination chemistry.
2,6-Bis(pyrazol-3-yl)pyridine: Applied in the design of coordination polymers and metal-organic frameworks.
Uniqueness
2,6-Bis((S)-5,5-diethyl-4-isopropyl-4,5-dihydrooxazol-2-yl)pyridine is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and catalytic efficiency .
Properties
Molecular Formula |
C25H39N3O2 |
---|---|
Molecular Weight |
413.6 g/mol |
IUPAC Name |
(4S)-2-[6-[(4S)-5,5-diethyl-4-propan-2-yl-4H-1,3-oxazol-2-yl]pyridin-2-yl]-5,5-diethyl-4-propan-2-yl-4H-1,3-oxazole |
InChI |
InChI=1S/C25H39N3O2/c1-9-24(10-2)20(16(5)6)27-22(29-24)18-14-13-15-19(26-18)23-28-21(17(7)8)25(11-3,12-4)30-23/h13-17,20-21H,9-12H2,1-8H3/t20-,21-/m0/s1 |
InChI Key |
VNCLBSKFUJCLNM-SFTDATJTSA-N |
Isomeric SMILES |
CCC1([C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](C(O3)(CC)CC)C(C)C)C(C)C)CC |
Canonical SMILES |
CCC1(C(N=C(O1)C2=NC(=CC=C2)C3=NC(C(O3)(CC)CC)C(C)C)C(C)C)CC |
Origin of Product |
United States |
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